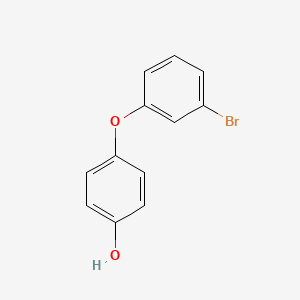![molecular formula C26H26Cl2N2O3 B12125006 (4-{3-[4-(2,3-Dichlorophenyl)piperazin-1-yl]-2-hydroxypropoxy}phenyl)(phenyl)methanone](/img/structure/B12125006.png)
(4-{3-[4-(2,3-Dichlorophenyl)piperazin-1-yl]-2-hydroxypropoxy}phenyl)(phenyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-{3-[4-(2,3-Dichlorophenyl)piperazin-1-yl]-2-hydroxypropoxy}phenyl)(phenyl)methanone is a complex organic compound that features a piperazine ring substituted with a 2,3-dichlorophenyl group and a hydroxypropoxyphenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4-{3-[4-(2,3-Dichlorophenyl)piperazin-1-yl]-2-hydroxypropoxy}phenyl)(phenyl)methanone typically involves multiple steps:
Formation of the Piperazine Ring: The piperazine ring is synthesized by reacting ethylenediamine with a suitable dihalide.
Substitution with 2,3-Dichlorophenyl Group: The piperazine ring is then substituted with a 2,3-dichlorophenyl group using a nucleophilic substitution reaction.
Attachment of Hydroxypropoxyphenyl Group: The hydroxypropoxyphenyl group is attached through an etherification reaction, where the hydroxyl group of the phenol reacts with an epoxide or a halohydrin.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxypropoxy group, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions can occur at the piperazine ring, potentially converting it to a secondary amine.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are employed.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary amines.
Substitution: Formation of nitro or halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it valuable in synthetic organic chemistry.
Biology
In biological research, the compound is studied for its potential interactions with biological macromolecules. It can serve as a ligand in binding studies with proteins or nucleic acids.
Medicine
The compound has potential applications in medicinal chemistry, particularly in the development of pharmaceuticals. Its structure suggests it could interact with specific receptors or enzymes, making it a candidate for drug development.
Industry
In the industrial sector, the compound can be used in the synthesis of specialty chemicals or as an intermediate in the production of other compounds.
Wirkmechanismus
The mechanism of action of (4-{3-[4-(2,3-Dichlorophenyl)piperazin-1-yl]-2-hydroxypropoxy}phenyl)(phenyl)methanone involves its interaction with molecular targets such as receptors or enzymes. The piperazine ring and the dichlorophenyl group are likely to play a crucial role in binding to these targets, potentially modulating their activity. The hydroxypropoxy group may also contribute to the compound’s overall binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl acetoacetate: Used as a chemical intermediate in various syntheses.
Cryptotanshinone: A natural compound with potential inhibitory activity against JAK3 kinase.
trans-Cyclodecene: An organic compound with distinct boiling points for its cis and trans isomers.
Uniqueness
(4-{3-[4-(2,3-Dichlorophenyl)piperazin-1-yl]-2-hydroxypropoxy}phenyl)(phenyl)methanone is unique due to its combination of a piperazine ring with a dichlorophenyl group and a hydroxypropoxyphenyl group. This specific arrangement of functional groups provides it with distinct chemical and biological properties, setting it apart from other similar compounds.
Eigenschaften
Molekularformel |
C26H26Cl2N2O3 |
|---|---|
Molekulargewicht |
485.4 g/mol |
IUPAC-Name |
[4-[3-[4-(2,3-dichlorophenyl)piperazin-1-yl]-2-hydroxypropoxy]phenyl]-phenylmethanone |
InChI |
InChI=1S/C26H26Cl2N2O3/c27-23-7-4-8-24(25(23)28)30-15-13-29(14-16-30)17-21(31)18-33-22-11-9-20(10-12-22)26(32)19-5-2-1-3-6-19/h1-12,21,31H,13-18H2 |
InChI-Schlüssel |
DEWZNQQIIANXSZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCN1CC(COC2=CC=C(C=C2)C(=O)C3=CC=CC=C3)O)C4=C(C(=CC=C4)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[4-({4-[3-(biphenyl-4-yloxy)-2-hydroxypropyl]piperazin-1-yl}sulfonyl)phenyl]acetamide](/img/structure/B12124939.png)
![Urea, N-(4-chlorophenyl)-N'-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-](/img/structure/B12124945.png)


![3-benzyl-4,6-dihydrothieno[3,4-d][1,3]thiazole-2(3H)-thione 5,5-dioxide](/img/structure/B12124974.png)
![N-{5-oxo-7-[4-(propan-2-yl)phenyl]-5,6,7,8-tetrahydroquinazolin-2-yl}-2-phenylacetamide](/img/structure/B12124976.png)



![2-[4-[(5Z)-5-[(4-ethylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoylamino]benzoic acid](/img/structure/B12124994.png)
![1-Azabicyclo[2.2.2]octan-3-one,2-[(dimethylamino)methylene]-](/img/structure/B12124998.png)
![2-amino-1-(1,3-benzodioxol-5-yl)-N-hexyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B12125002.png)

